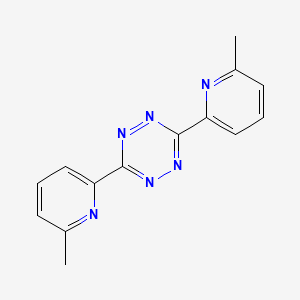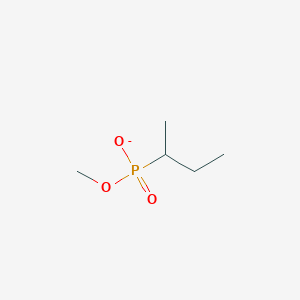
Methyl butan-2-ylphosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl butan-2-ylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition .
准备方法
Synthetic Routes and Reaction Conditions
Methyl butan-2-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . Another method includes the use of lithiated methyl α-(trimethylsilyl)methylphosphonate as a mild lithiated phosphonate reagent, enabling the synthesis of β-ketophosphonates from pentafluorophenyl esters .
Industrial Production Methods
Industrial production of phosphonates often involves high-throughput synthesis and mechanochemical synthesis. These methods are designed to be cleaner and more efficient, promoting the synthesis of porous metal phosphonates and phosphinates .
化学反应分析
Types of Reactions
Methyl butan-2-ylphosphonate undergoes various types of reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the phosphonate to its corresponding oxide.
Reduction: Reduction reactions can be carried out using reducing agents to yield phosphine derivatives.
Substitution: Substitution reactions often involve the replacement of one group with another, facilitated by catalysts such as palladium or copper.
Common Reagents and Conditions
Common reagents used in these reactions include diaryliodonium salts, phosphites, and bases. Conditions often involve visible-light illumination, microwave irradiation, or the use of specific catalysts like Pd(PPh3)4 .
Major Products
The major products formed from these reactions include aryl phosphonates, β-ketophosphonates, and phosphine derivatives .
科学研究应用
Methyl butan-2-ylphosphonate has a wide range of applications in scientific research:
作用机制
The mechanism by which methyl butan-2-ylphosphonate exerts its effects involves its stable C—P bond, which resists decomposition. This stability allows it to interact with various molecular targets and pathways, particularly in biological systems where it can inhibit specific enzymes or metabolic pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other phosphonates such as α-hydroxy phosphonates and α-amino phosphonates . These compounds share the stable C—P bond but differ in their functional groups and specific applications.
Uniqueness
Methyl butan-2-ylphosphonate is unique due to its specific structure and the stability of its C—P bond, which makes it highly resistant to decomposition. This property is particularly valuable in applications requiring long-term stability and resistance to harsh conditions .
属性
CAS 编号 |
922550-88-7 |
|---|---|
分子式 |
C5H12O3P- |
分子量 |
151.12 g/mol |
IUPAC 名称 |
butan-2-yl(methoxy)phosphinate |
InChI |
InChI=1S/C5H13O3P/c1-4-5(2)9(6,7)8-3/h5H,4H2,1-3H3,(H,6,7)/p-1 |
InChI 键 |
ZZOSJOXKTXMAGT-UHFFFAOYSA-M |
规范 SMILES |
CCC(C)P(=O)([O-])OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


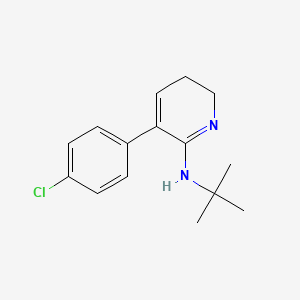
![N-(2-Aminophenyl)-4-[(1S)-1-(2H-indazol-2-yl)ethyl]benzamide](/img/structure/B14202380.png)
![2,2-Dimethyl-5-[(2,4,6-trimethylphenyl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14202384.png)
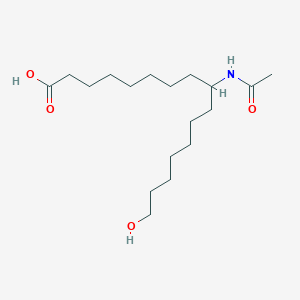
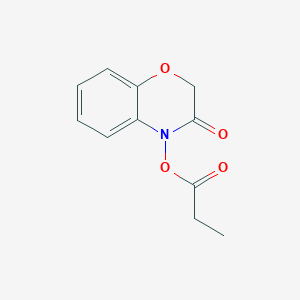

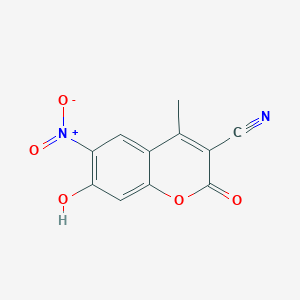
![3-(Benzenesulfinyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14202412.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)

![3-{3-(Methylsulfanyl)-4-[(prop-2-yn-1-yl)oxy]phenyl}propanoic acid](/img/structure/B14202431.png)
![Phenol, 3-methyl-4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14202455.png)
